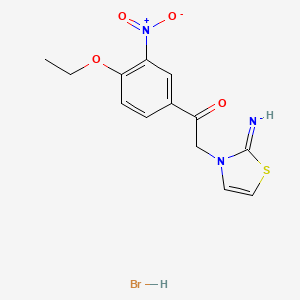

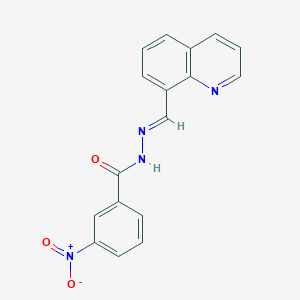

1-(4-ethoxy-3-nitrophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step chemical reactions, catalysts, and specific reagents to achieve the desired product. For compounds similar to 1-(4-ethoxy-3-nitrophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide, methodologies can include condensation reactions, the use of sulfonamides, and various synthesis routes involving nitro and ethoxy phenyl groups as starting materials. For instance, Patel et al. (2011) describe a synthesis process involving 4-chloroaniline and 1-(4-hydroxyphenyl)-ethanone, highlighting the complexity of synthesizing such compounds (Patel, Nimavat, Vyas, & Patel, 2011).

Molecular Structure Analysis

The analysis of the molecular structure is crucial for understanding the chemical behavior of compounds. Techniques like X-ray powder diffraction (XRPD) and density functional theory (DFT) are employed to elucidate the crystal structure and theoretical analysis of compounds. Rahmani et al. (2017) utilized these techniques to investigate the structure of a compound with a similar complex molecular framework, highlighting the importance of molecular structure analysis in understanding compound properties (Rahmani et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of a compound dictate its reactivity and potential applications. The formation of Schiff base ligands through condensation reactions exemplifies the chemical versatility of thiazole and nitrophenyl compounds. Vinusha et al. (2015) discuss the synthesis and antimicrobial activity of imino-4-methoxyphenol thiazole derived Schiff bases, showcasing the chemical reactivity and potential biological applications of such compounds (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are vital for the practical application of compounds. Studies on compounds like 1-(4-methoxyphenyl)-2-((5-(1-(naphthalene-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone by Shruthi et al. (2019) provide insight into crystal growth, structural characterization, and thermal properties, essential for understanding the physical behavior of organic compounds (Shruthi et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are fundamental to determining a compound's utility in chemical syntheses and potential industrial applications. Electrochemical syntheses, as explored by Amani and Nematollahi (2012), illustrate the innovative approaches to generating new compounds through oxidation reactions, shedding light on the chemical properties and reactivity of similar complex organic molecules (Amani & Nematollahi, 2012).

Applications De Recherche Scientifique

Cognitive Enhancement and Neuroprotection

Research on similar compounds has shown potential for cognitive enhancement and neuroprotection. A study investigated the effects of T-588, a cognitive enhancer, on sodium nitroprusside-induced toxicity in cultured rat astrocytes. This compound demonstrated a protective effect against mitochondrial dysfunction and cell injury, suggesting potential applications in neuroprotection and cognitive enhancement (Phuagphong et al., 2004).

Enzyme Inhibition and Antioxidant Activity

Compounds with a thiazole structure have been explored for their enzyme inhibition and antioxidant activities. Hindered phenolic aminothiazoles exhibited α-glucosidase and α-amylase inhibitory activities, alongside significant antioxidant properties. This suggests a potential role in managing diabetes and oxidative stress-related conditions (Satheesh et al., 2017).

Photophysical Properties and Dye Design

The impact of regioisomerism on the photophysical properties of 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores was studied, revealing that nitro groups used as acceptors did not quench fluorescence, but instead, the derivatives exhibited high quantum yields. This finding underlines the importance of molecular structure-property relationships in the design of fluorescent dyes (Habenicht et al., 2015).

Antimicrobial and Antifungal Properties

Research on imino-4-methoxyphenol thiazole-derived Schiff base ligands showed moderate activity against bacterial and fungal species, indicating potential for antimicrobial and antifungal applications. The study highlights the importance of structural optimization for enhancing bioactivity (Vinusha et al., 2015).

Synthetic Methodologies and Chemical Transformations

The synthesis and rearrangements in the thiazoline imine series were explored, leading to the development of new methodologies for synthesizing thiazole derivatives. This work contributes to the advancement of synthetic organic chemistry and the exploration of novel chemical transformations (Murav'eva et al., 1967).

Propriétés

IUPAC Name |

1-(4-ethoxy-3-nitrophenyl)-2-(2-imino-1,3-thiazol-3-yl)ethanone;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S.BrH/c1-2-20-12-4-3-9(7-10(12)16(18)19)11(17)8-15-5-6-21-13(15)14;/h3-7,14H,2,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOGARQLENGDDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)CN2C=CSC2=N)[N+](=O)[O-].Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)

![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)

![8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)

![3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)